
hyperbrasilol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyperbrasilol C is a bioactive compound found in the genus Hypericum, specifically in species such as Hypericum brasiliense. This compound belongs to the class of acylphloroglucinols, which are known for their diverse biological activities, including antimicrobial, cytotoxic, and antidepressant-like effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hyperbrasilol C involves the modification of phlorisobutyrophenone derivatives. The process typically includes the formation of phloroglucinol and filicinic acid moieties, followed by their dimerization . The reaction conditions often involve the use of liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) and high-performance liquid chromatography-ultraviolet (HPLC-UV) detection methods to monitor the synthesis .
Industrial Production Methods
The selection of plant material and optimization of growth conditions are crucial for maximizing the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hyperbrasilol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in its structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Hyperbrasilol C has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of hyperbrasilol C involves its interaction with various molecular targets and pathways. It is known to modulate cellular and viral functions, which contributes to its antimicrobial and cytotoxic effects . The compound’s antidepressant-like effects are believed to be mediated through the modulation of neurotransmitter systems in the brain .
Comparaison Avec Des Composés Similaires
Hyperbrasilol C is similar to other acylphloroglucinols such as saroaspidin A and uliginosin A . it is unique in its specific biological activities and chemical structure. The presence of distinct functional groups in this compound contributes to its unique reactivity and biological effects.
List of Similar Compounds
- Saroaspidin A
- Uliginosin A
- Hyperbrasilol A
- Hyperbrasilol B
Propriétés
Numéro CAS |
4937-61-5 |
|---|---|
Formule moléculaire |
C32H42O8 |
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
3,5-dihydroxy-4-methyl-6-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-2-[[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)-5-(2-methylpropanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C32H42O8/c1-15(2)10-11-20-26(35)21(28(37)23(27(20)36)24(33)17(5)6)14-22-25(34)19(9)30(39)32(31(22)40,13-12-16(3)4)29(38)18(7)8/h10,12,17-18,34-37,39H,11,13-14H2,1-9H3 |
Clé InChI |
PPIGATIIRZNIGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=O)C(=C1O)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C(C)C)O)(CC=C(C)C)C(=O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


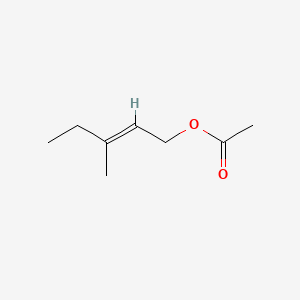
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
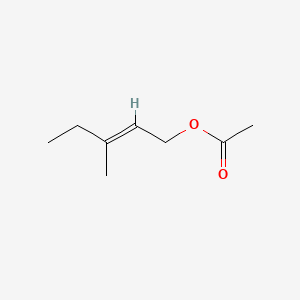
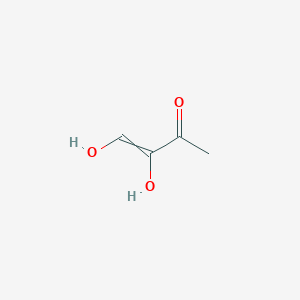
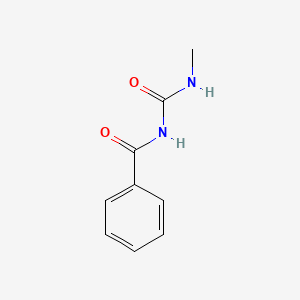

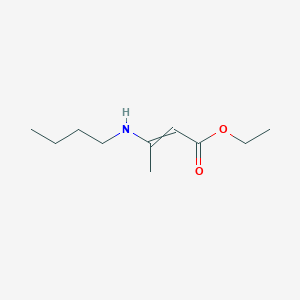
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
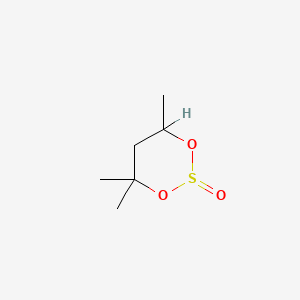
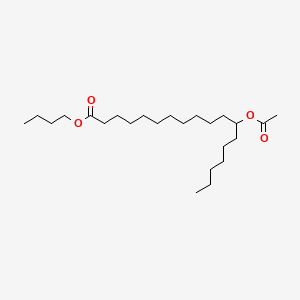
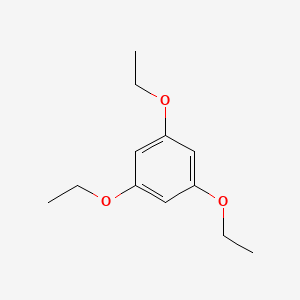
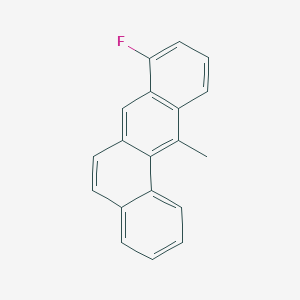
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)

